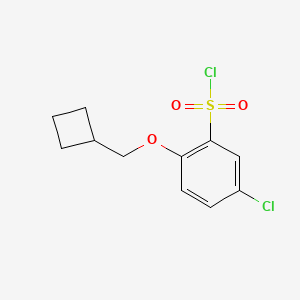

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride

Overview

Description

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is a versatile chemical compound used extensively in scientific research for its diverse applications . It is used in various fields, from drug synthesis to material science.

Molecular Structure Analysis

The molecular formula of 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is C11H12Cl2O3S . Its molecular weight is 295.19 . The InChI code is 1S/C11H12Cl2O3S/c12-9-4-5-10 (11 (6-9)17 (13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2 .Physical And Chemical Properties Analysis

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride is a powder . The storage temperature is 4 degrees Celsius .Scientific Research Applications

Pharmaceutical Synthesis

This compound is utilized as a reagent in the synthesis of various pharmaceuticals. Its sulfonyl chloride group is reactive and can be used to introduce sulfonamide functionality into molecules, which is a common feature in many drugs due to its stability and bioactive properties .

Agrochemical Production

In agrochemistry, 5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride serves as an intermediate in the creation of pesticides and herbicides. The sulfonyl chloride moiety is particularly useful for creating compounds that can act as potent inhibitors of plant-pathogenic enzymes .

Polymer Industry

The compound finds application in the polymer industry, where it can be used to modify polymers or create new polymer chains with specific characteristics. Its inclusion in a polymer can impart properties such as increased resistance to degradation or improved solubility in various solvents.

Materials Science

In materials science, this chemical is employed to synthesize advanced materials with unique properties. For instance, it can be used to create photoresist materials for semiconductor manufacturing or as a precursor for specialty coatings that require specific chemical functionalities .

Chemical Synthesis

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride: is valuable in chemical synthesis, particularly in electrophilic aromatic substitution reactions. It can act as an electrophile to introduce sulfonyl groups into aromatic compounds, which is a key step in synthesizing a wide range of organic molecules .

Analytical Chemistry

In analytical chemistry, it can be used as a derivatization agent to prepare samples for analysis. By reacting with specific functional groups in analytes, it can increase their detectability or stability during techniques like chromatography or mass spectrometry .

Biochemistry Research

This compound is also relevant in biochemistry research, where it can be used to study protein-ligand interactions. The sulfonyl chloride group can react with amino groups in proteins, allowing researchers to probe the structure and function of biomolecules .

Environmental Science

Lastly, in environmental science, it can be used to synthesize compounds that are designed to break down pollutants. Its reactivity can be harnessed to create molecules that degrade harmful chemicals in the environment, contributing to cleaner technologies .

Safety and Hazards

The compound is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements include H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P301+P330+P331 (IF SWALLOWED: rinse mouth. Do NOT induce vomiting), P303+P361+P353 (IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower), P304+P340 (IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician), P312 (Call a POISON CENTER or doctor/physician if you feel unwell), P330 (Rinse mouth), P363 (Wash contaminated clothing before reuse), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to an approved waste disposal plant) .

properties

IUPAC Name |

5-chloro-2-(cyclobutylmethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2O3S/c12-9-4-5-10(11(6-9)17(13,14)15)16-7-8-2-1-3-8/h4-6,8H,1-3,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJWGNSIOXMZWRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)COC2=C(C=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-2-(cyclobutylmethoxy)benzene-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-N-[(3-methoxyphenyl)methyl]pyridazin-3-amine](/img/structure/B1454486.png)

![3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B1454490.png)

![[1-(Methylamino)-4-phenylcyclohexyl]methanol](/img/structure/B1454495.png)

![Ethyl 8-chloro-3,4,4a,5-tetrahydro-1H-pyrido[4,3-b]indole-2(9bH)-carboxylate](/img/structure/B1454500.png)

![3'-Chloro-4'-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1454505.png)